(9-Methyldecyl)sulfamate (9-Methyldecyl)sulfamate (9-methyldecyl)sulfamate is an organic sulfamate oxoanion that is the conjugate base of (9-methyldecyl)sulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (9-methyldecyl)sulfamic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1938925
InChI: InChI=1S/C11H25NO3S/c1-11(2)9-7-5-3-4-6-8-10-12-16(13,14)15/h11-12H,3-10H2,1-2H3,(H,13,14,15)/p-1
SMILES:
Molecular Formula: C11H24NO3S-
Molecular Weight: 250.38 g/mol

(9-Methyldecyl)sulfamate

CAS No.:

Cat. No.: VC1938925

Molecular Formula: C11H24NO3S-

Molecular Weight: 250.38 g/mol

* For research use only. Not for human or veterinary use.

(9-Methyldecyl)sulfamate -

Specification

Molecular Formula C11H24NO3S-
Molecular Weight 250.38 g/mol
IUPAC Name N-(9-methyldecyl)sulfamate
Standard InChI InChI=1S/C11H25NO3S/c1-11(2)9-7-5-3-4-6-8-10-12-16(13,14)15/h11-12H,3-10H2,1-2H3,(H,13,14,15)/p-1
Standard InChI Key GAYAKNYWWOBJHZ-UHFFFAOYSA-M
Canonical SMILES CC(C)CCCCCCCCNS(=O)(=O)[O-]

Introduction

Chemical Structure and Properties

(9-Methyldecyl)sulfamate belongs to the sulfamate class of compounds, characterized by the presence of a sulfamate functional group (-SO3NH2). This functional group contributes significantly to the compound's biological and chemical properties, making it relevant in various scientific applications.

Basic Chemical Information

The compound features a distinctive chemical structure with the following properties:

PropertyValue
Molecular FormulaC11H24NO3S-
Molecular Weight250.38 g/mol
IUPAC NameN-(9-methyldecyl)sulfamate
Standard InChIInChI=1S/C11H25NO3S/c1-11(2)9-7-5-3-4-6-8-10-12-16(13,14)15/h11-12H,3-10H2,1-2H3,(H,13,14,15)/p-1
Standard InChIKeyGAYAKNYWWOBJHZ-UHFFFAOYSA-M
Chemical IDCHEBI:83001

The chemical structure consists of a 9-methyldecyl group attached to a sulfamate moiety. The methyl branching at the 9-position of the decyl chain creates a distinctive structural feature that likely contributes to its specific biological activities.

Structural Characteristics

The sulfamate group (-SO3NH2) represents the key functional component of this molecule. This group is characterized by a sulfur atom bonded to three oxygen atoms and one nitrogen atom. One of the oxygens typically carries a negative charge in the ionic form, while the nitrogen is bonded to the alkyl chain, in this case, the 9-methyldecyl group.

The branched alkyl chain provides hydrophobic properties to the molecule, while the sulfamate group contributes hydrophilic characteristics, resulting in amphiphilic behavior. This dual nature is significant for its biological functions, particularly in aquatic environments .

Natural Occurrence and Origins

Biological Source

(9-Methyldecyl)sulfamate has been isolated from the freshwater crustacean Daphnia pulex, where it serves as a metabolite with ecological significance . Daphnia species are small planktonic crustaceans commonly found in freshwater environments and are often used as model organisms in ecological and toxicological studies.

Related Compounds

The compound belongs to a family of similar sulfamates isolated from Daphnia pulex, including:

CompoundSource Organism
Decyl sulfamate (35)Daphnia pulex
Octyl sulfamate (36)Daphnia pulex
Nonyl sulfamate (37)Daphnia pulex
9-Methyldecyl sulfamate (38)Daphnia pulex
8-Methylnonyl sulfamate (39)Daphnia pulex
7-Methyloctyl sulfamate (40)Daphnia pulex

These compounds share structural similarities but differ in their carbon chain length and methyl group positioning, suggesting a systematic biosynthetic pathway in Daphnia species .

Ecological Role as a Kairomone

Ecological Interactions

As a kairomone produced by Daphnia pulex, (9-methyldecyl)sulfamate plays a crucial role in inducing morphological defenses in other organisms. Research has demonstrated that this compound, along with other sulfamates from Daphnia, can cause morphological changes in green algae, particularly Scenedesmus gutwinskii .

This interaction represents an interesting ecological relationship where the compound released by Daphnia signals its presence to potential prey organisms, triggering defensive responses. This chemical communication highlights the complex chemical ecology in aquatic environments .

Synthesis and Preparation

Relationship with (9-Methyldecyl)sulfamic Acid

(9-Methyldecyl)sulfamate is the conjugate base of (9-methyldecyl)sulfamic acid (CHEBI:83090). The acid form differs from the sulfamate by the presence of an additional proton on the sulfamate group. Both compounds share biological activity as kairomones, though they may exhibit different stability and reactivity profiles in aqueous environments .

The interconversion between the acid and its conjugate base depends on the pH of the environment, which may be relevant to its biological activity in different aquatic conditions.

Biological Activities

Morphological-Inducing Defense

The primary documented biological activity of (9-methyldecyl)sulfamate is its ability to induce morphological changes in certain algal species. This activity has been categorized under "morphological-inducing defense" in the literature .

This defensive role is characteristic of kairomones and represents an intriguing aspect of chemical ecology. When algae detect the presence of this compound, they undergo morphological adaptations that presumably enhance their survival in the presence of grazers like Daphnia .

Comparison with Related Sulfamates and Sulfates

Among the family of sulfamates and related sulfates isolated from marine and freshwater invertebrates, several compounds show diverse biological activities. The table below summarizes the biological activities of selected compounds in comparison with (9-methyldecyl)sulfamate:

CompoundBiological ActivitySource Organism
(9-Methyldecyl)sulfamate (38)Morphological-inducing defenseDaphnia pulex
Callyspongin A (11)Metamorphosis-inducing, AntifoulingCallyspongia truncata
Callyspongin B (12)Metamorphosis-inducing, AntifoulingCallyspongia truncata
2,6-dimethylheptyl sulfate (7)Cytotoxicity, AntimicrobialVarious species
3E-decenyl sulfate (30)Cytotoxicity, AntimicrobialApostichopus japonicus

While (9-methyldecyl)sulfamate has been primarily studied for its kairomone activity, the broader class of sulfamates and sulfates exhibits diverse biological properties including thrombin inhibition, cytotoxicity, and antimicrobial activities .

Research Status and Future Directions

Current Knowledge Limitations

Research specifically focused on (9-methyldecyl)sulfamate remains limited. Most studies have focused on its identification as a metabolite from Daphnia pulex and its basic role as a kairomone . Significant knowledge gaps exist regarding:

  • Detailed mechanism of action at the molecular level

  • Complete spectrum of biological activities

  • Potential applications in biotechnology or pharmaceuticals

  • Environmental fate and ecological impact

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator